dl-2,3-Dichlorobutane
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Overview
Description
(2R,3R)-2,3-Dichlorobutane is an organic compound with the molecular formula C4H8Cl2 It is a stereoisomer of 2,3-dichlorobutane, characterized by its specific spatial arrangement of chlorine atoms on the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R,3R)-2,3-Dichlorobutane can be synthesized through the halogenation of butane. One common method involves the addition of chlorine to butane in the presence of light or a radical initiator, leading to the formation of 2,3-dichlorobutane. The stereochemistry of the product can be controlled by using specific reaction conditions and catalysts.
Industrial Production Methods
In industrial settings, (2R,3R)-2,3-dichlorobutane is typically produced through the chlorination of butane using chlorine gas. The reaction is carried out in a controlled environment to ensure the desired stereoisomer is obtained. The process involves the use of high temperatures and pressures to facilitate the reaction and achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dichlorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.
Elimination: Alkenes such as 2-butene or 1-butene are formed.
Oxidation: Products include chlorinated alcohols or ketones.
Reduction: Products include butane or chlorinated alkanes with fewer chlorine atoms.
Scientific Research Applications
(2R,3R)-2,3-Dichlorobutane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the effects of chirality on biological systems.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2R,3R)-2,3-dichlorobutane exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular mechanism (SN2) or a unimolecular mechanism (SN1), depending on the reaction conditions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, typically through an E2 mechanism.
Comparison with Similar Compounds
(2R,3R)-2,3-Dichlorobutane can be compared with other similar compounds such as:
(2S,3S)-2,3-Dichlorobutane: The enantiomer of (2R,3R)-2,3-dichlorobutane, with opposite spatial arrangement of chlorine atoms.
(2R,3S)-2,3-Dichlorobutane: A diastereomer with different spatial arrangement of chlorine atoms.
1,2-Dichlorobutane: A constitutional isomer with chlorine atoms on the first and second carbon atoms.
The uniqueness of (2R,3R)-2,3-dichlorobutane lies in its specific stereochemistry, which influences its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
2211-67-8 |
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Molecular Formula |
C4H8Cl2 |
Molecular Weight |
127.01 g/mol |
IUPAC Name |
(2R,3R)-2,3-dichlorobutane |
InChI |
InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3/t3-,4-/m1/s1 |
InChI Key |
RMISVOPUIFJTEO-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)Cl)Cl |
Canonical SMILES |
CC(C(C)Cl)Cl |
Origin of Product |
United States |
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